

Structural Validation of Phenylsulfonyl Piperazine Derivatives: A Comparative Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-((4-Bromophenyl)sulfonyl)piperazine

Cat. No.: B060929

[Get Quote](#)

This guide provides a comparative structural analysis of piperazine derivatives, with a focus on validating the structure of **1-((4-Bromophenyl)sulfonyl)piperazine** through single-crystal X-ray diffraction. The crystallographic parameters of related compounds are presented to offer a contextual baseline for researchers, scientists, and drug development professionals.

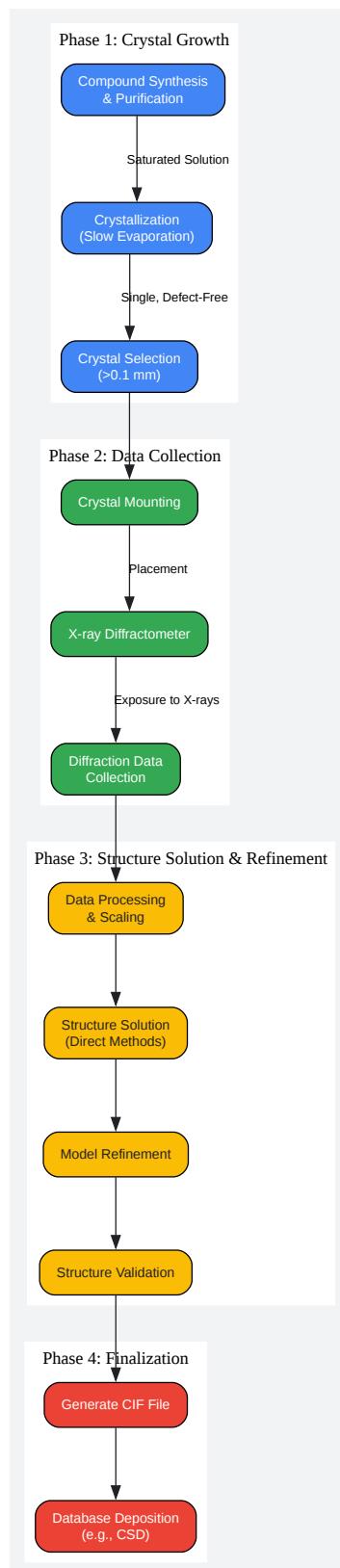
Comparative Crystallographic Data

The structural integrity of a synthesized compound is paramount in drug discovery and materials science. X-ray crystallography offers unambiguous determination of the three-dimensional atomic arrangement in a molecule.^[1] Below is a comparison of key crystallographic parameters from published structures of similar phenylsulfonyl piperazine derivatives.

Parameter	Comparator A: N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide [2]	Comparator B: 1-[Bis(4-fluorophenyl)-methyl]-4-methanesulfonylpiperazine [3]
Molecular Formula	<chem>C18H17BrF3N3S</chem>	<chem>C18H20F2N2O2S</chem>
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 ₁ /n
Unit Cell Dimensions	$a = 8.6380(2) \text{ \AA}$ $b = 14.5082(3) \text{ \AA}$ $c = 14.8000(3) \text{ \AA}$ $\alpha = 98.177(2)^\circ$ $\beta = 97.015(2)^\circ$ $\gamma = 91.111(2)^\circ$	$a = 9.905(6) \text{ \AA}$ $b = 16.907(15) \text{ \AA}$ $c = 10.778(9) \text{ \AA}$ $\beta = 98.831(5)^\circ$
Volume (V)	1820.89(7) \AA^3	1785.1(2) \AA^3
Molecules per Unit Cell (Z)	4	4
Piperazine Conformation	Chair (Typical)	Chair
S-N Bond Distance	Not Applicable	1.63 - 1.69 \AA (Expected Range)
Key Features	Structure stabilized by various hydrogen bonds.	Distorted tetrahedral geometry around the sulfur atom.

Experimental Workflow for Structural Validation

The process of determining a molecular structure via X-ray crystallography follows a well-defined workflow, from sample preparation to final data deposition.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rigaku.com [rigaku.com]
- 2. Crystal structure of $\text{N}-(4\text{-bromophenyl})\text{-4-[3-(trifluoromethyl)phenyl]\text{-piperazine-1-carbothioamide}$, C\$ $_1\text{H}_8\text{BrF}_3\text{N}_3\text{S}$ [zora.uzh.ch]
- 3. uomphysics.net [uomphysics.net]
- To cite this document: BenchChem. [Structural Validation of Phenylsulfonyl Piperazine Derivatives: A Comparative Guide Using X-ray Crystallography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060929#structural-validation-of-1-4-bromophenyl-sulfonyl-piperazine-using-x-ray-crystallography>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com